Brilliant Red

Description

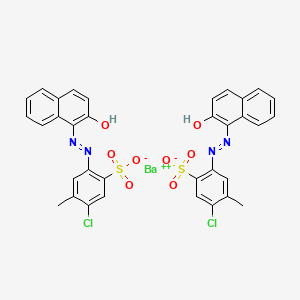

Structure

3D Structure of Parent

Properties

IUPAC Name |

barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJOORKDYOPQLS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(C17H12ClN2O4S)2, C34H24BaCl2N4O8S2 | |

| Record name | D&C RED 9 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15958-19-7 (Parent) | |

| Record name | C.I. Pigment Red 53 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005160021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021229 | |

| Record name | C.I. Pigment Red 53 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D&c red 9 appears as odorless yellowish-red or reddish-orange powder. (NTP, 1992), Dry Powder; Dry Powder, Water or Solvent Wet Solid; NKRA; Other Solid; Pellets or Large Crystals, Red solid; [HSDB] Red powder; [MSDSonline], YELLOW-TO-RED POWDER. | |

| Record name | D&C RED 9 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Red 9 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIGMENT RED 53, BARIUM SALT (2:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1540 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), SLIGHTLY SOL IN WATER & ETHANOL; INSOL IN ACETONE & BENZENE, Solubility in water, g/100ml at 20 °C: >0.00013 | |

| Record name | D&C RED 9 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. PIGMENT RED 53:1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIGMENT RED 53, BARIUM SALT (2:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1540 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.73 (NTP, 1992) - Denser than water; will sink, 1.66 g/cu cm, 1.66 g/cm³ | |

| Record name | D&C RED 9 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. PIGMENT RED 53:1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIGMENT RED 53, BARIUM SALT (2:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1540 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Analysis of commercial samples of D&C Red No 9 revealed the presence of 11 aromatic azo compounds (subsiduary colours), at levels up to 27 ppm (mg/kg), derived from aromatic impurities in the Red Lake C Amine (2-amino- 4-methyl-5-chlorobenzenesulfonic acid) precursor | |

| Record name | C.I. PIGMENT RED 53:1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red powder | |

CAS No. |

5160-02-1 | |

| Record name | D&C RED 9 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Pigment Red 53 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005160021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 53 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRILLIANT RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FO1ZO92Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT RED 53:1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIGMENT RED 53, BARIUM SALT (2:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1540 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

649 to 653 °F (decomposes) (NTP, 1992), 343-345 °C (decomposes) | |

| Record name | D&C RED 9 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. PIGMENT RED 53:1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies and Fabrication Routes for Brilliant Red Derivatives

Solution-Based Synthesis Approaches

Solution-based methods offer advantages in terms of homogeneity of precursors, lower synthesis temperatures compared to solid-state reactions, and better control over particle morphology and size.

Solution Combustion Synthesis of Brilliant Red-Associated Nanomaterials

Solution Combustion Synthesis (SCS) is a rapid and cost-effective technique used for preparing a variety of nanoscale materials, including oxides, metals, alloys, and sulfides. acs.orgresearchgate.net This method typically involves a self-sustained exothermic reaction in a homogeneous solution containing metal nitrates as oxidizers and organic compounds like urea (B33335), glycine, or citric acid as fuels. acs.orgscispace.com The combustion process can occur in either volume or layer-by-layer propagating modes, depending on the precursors and reaction conditions. nd.edu

SCS has been successfully applied to synthesize red-emitting nanomaterials. For instance, Eu3+-activated rare earth oxides like Y2O3:Eu3+ have been prepared by glycine-nitrate SCS, with the particle size influenced by the combustion flame temperature, which can be controlled by adjusting the glycine-to-nitrate ratio. scispace.com Another example includes the synthesis of EuVO4 red phosphors using SCS. acs.org More recently, a novel Eu3+-activated high-entropy rare earth oxide phosphor, Ce0.2La0.2Gd0.2Y0.2Lu0.2O1.6:Eu3+, exhibiting intense red emission at 613 nm under blue light excitation (466 nm), was successfully prepared via solution combustion reaction. sciopen.com The luminescence internal quantum yield for the optimal high-entropy phosphor reached nearly 50% and could be further increased to 67.8% with subsequent heat treatment at 1400 °C. sciopen.com SCS has also been used to synthesize Sr3Al2O6:Eu phosphors, where the amount of urea fuel significantly influenced the luminescence response, and the synthesized phosphor showed an intense band emission centered at 515 nm. scielo.br

The versatility of SCS allows for the preparation of materials with tailored properties by controlling parameters such as fuel type, fuel-to-oxidizer ratio, and combustion temperature. acs.orgscispace.com

Co-precipitation Techniques for this compound Compound Preparation

Co-precipitation is a widely used wet-chemical method for synthesizing a variety of inorganic materials, including phosphors. This technique involves the simultaneous precipitation of multiple ions from a solution, leading to a homogeneous mixture of precursors at the atomic level.

Co-precipitation has been employed for the preparation of red-emitting compounds such as Eu3+-activated La2O2SO4 nanophosphors. scientific.net In this method, commercial Eu2O3, La2O3, HNO3, (NH4)2SO4, and NH3·H2O were used as raw materials. scientific.net Calcining the precursor obtained by co-precipitation at 800 °C for 2 hours in air resulted in pure La2O2SO4 quasi-sphere nanoparticles with an average diameter of 40 nm. scientific.net The strongest red emission peak was observed at 617 nm under 393 nm excitation, corresponding to the 5D0→7F2 transition of Eu3+ ions. scientific.net Another application of co-precipitation is the synthesis of Sr3Al2O6:Eu3+ red phosphor, where EuCl3 was used as the europium source. scientific.net The phosphors calcined at 1150 °C for 2 hours exhibited a cubic phase with uniform morphology and an average diameter of 1.8 µm, showing red emission at 611 nm under 393 nm excitation. scientific.net Co-precipitation has also been used to synthesize Mn4+-doped hexafluoroaluminate phosphors like Na3AlF6:Mn4+, K3AlF6:Mn4+, and K2NaAlF6:Mn4+, which show bright red Mn4+ luminescence under blue light excitation. mdpi.com

These examples highlight the effectiveness of co-precipitation in preparing homogeneous precursors for the synthesis of red-emitting phosphors with controlled particle size and luminescence properties.

One-Pot Synthetic Strategies for this compound Emitting Nanocrystals

One-pot synthesis simplifies the fabrication process by conducting multiple reactions or steps in a single reaction vessel, reducing transfer steps and potentially improving efficiency and yield. This approach is particularly valuable for the synthesis of nanocrystals, where surface passivation and structural control are crucial for optimal luminescence.

One-pot synthetic strategies have been developed for the creation of red-emitting nanocrystals, including quantum dots (QDs). For instance, a simple one-pot aqueous synthesis approach was developed to generate red-emitting CdTe/CdS/ZnS core-shell-shell nanocrystals. uni-hannover.ded-nb.info These nanocrystals exhibited red emission and improved quantum yield with the addition of a ZnS shell. uni-hannover.ded-nb.info The spectral properties could be tuned further into the near-infrared region by increasing the thickness of the ZnS shell. uni-hannover.ded-nb.info Another one-pot aqueous synthesis method has been reported for alloyed Cd1-xHgxTe nanocrystals with emission tunable in the red and near-infrared regions (640 to 1600 nm) and high photoluminescence quantum efficiency (up to 55% for red-emitting samples). rsc.org One-pot methods have also been explored for the synthesis of red light-emitting CdTexSe(1-x) quantum dots for LED applications, which were found to be highly crystalline with good optical properties. researchgate.net Furthermore, a facile one-pot method has been reported for synthesizing orange-red light-emitting CsPbI3 nanoplatelets with high photoluminescent quantum yield and good stability. acs.org

These one-pot strategies demonstrate the ability to synthesize red-emitting nanocrystals with controlled composition, structure, and tunable emission properties in a simplified process.

Solid-State and Mechanochemical Synthesis Pathways

Solid-state and mechanochemical methods are often used for synthesizing robust and crystalline materials, including phosphors, typically involving high temperatures or mechanical energy to drive reactions between solid precursors.

Mechanochemical Combustion Methods for this compound-Related Composites

Mechanochemical combustion combines mechanical activation (like milling) with combustion synthesis, potentially lowering ignition temperatures and promoting reaction kinetics. This approach can be used to synthesize composites.

While direct search results specifically detailing "mechanochemical combustion methods for this compound-Related Composites" were not extensively found, mechanochemical activation is often used as a precursor step to combustion synthesis or as part of solid-state reactions to enhance reactivity and homogeneity of the starting materials. The search result Current time information in Tiranë, AL. mentions mechanochemical combustion methods in a broader context but doesn't provide specific details on red-emitting composites. However, the principle involves using mechanical energy to prepare or activate reactants before or during a combustion process, which could be applied to phosphor synthesis to achieve finer particle sizes or more homogeneous products.

Ball Milling Applications in this compound Compound Synthesis

Ball milling is a common mechanochemical technique used for grinding, mixing, and mechanically activating solid materials. It can be used as a standalone synthesis method or as a preparatory step for other reactions.

Ball milling has been applied in the synthesis of this compound compounds, particularly phosphors. It can be used to reduce particle size and increase the surface area of precursors, enhancing their reactivity in subsequent high-temperature solid-state reactions. For example, ball milling is mentioned in the context of preparing materials for combustion synthesis Current time information in Tiranë, AL. and in the synthesis of red-emitting phosphors wikipedia.orgfishersci.se. While specific details on the direct synthesis of red-emitting compounds solely by ball milling in the provided results are limited, ball milling is a crucial step in many solid-state synthesis routes for phosphors, enabling better mixing and reactivity of the solid precursors like metal oxides or carbonates doped with rare earth ions (e.g., europium oxide for red emission). fishersci.seereztech.comamericanelements.comfishersci.se The mechanical energy transferred during ball milling can also induce structural changes or even initiate reactions in some systems.

The application of ball milling in the synthesis of red-emitting phosphors is primarily focused on particle size reduction, homogenization of precursor mixtures, and mechanical activation to facilitate solid-state reactions, leading to improved luminescence properties.

Data Tables

Based on the search results, here are some examples of data points that could be presented in tables, illustrating the synthesis parameters and resulting properties of red-emitting materials.

| Synthesis Method | Material | Key Precursors | Synthesis Conditions | Emission Wavelength (nm) | Quantum Yield (%) (if available) | Particle Size/Morphology | Source |

| Solution Combustion | Ce0.2La0.2Gd0.2Y0.2Lu0.2O1.6:Eu3+ | Rare earth nitrates, fuel (e.g., urea) | Combustion reaction, 1400°C annealing | 613 | Up to 67.8 | High-entropy composite solid solution | sciopen.com |

| Solution Combustion | LaAlO3:Eu3+ | Metal nitrates, urea | SCS | Red emission (tunable) | Not specified | Not specified | acs.org |

| Solution Combustion | Y2O3:Eu3+ | Glycine-nitrate | SCS | Red emission | Not specified | Nanoscale, particle size related to flame temp. | scispace.com |

| Co-precipitation | La2O2SO4:Eu3+ | Eu2O3, La2O3, HNO3, (NH4)2SO4, NH3·H2O | Co-precipitation, 800°C calcination | 617 | Not specified | Quasi-sphere nanoparticles, ~40 nm | scientific.net |

| Co-precipitation | Sr3Al2O6:Eu3+ | EuCl3, Sr and Al precursors | Co-precipitation, 1150°C calcination | 611 | Not specified | Uniform morphology, ~1.8 µm diameter | scientific.net |

| Co-precipitation | K2NaAlF6:Mn4+ | K2MnF6 precursor, Al and alkali metal precursors | Two-step co-precipitation in HF | Red luminescence | High quenching temperature (460–490 K) | Monodisperse, ~20 µm smoothed-octahedra | mdpi.com |

| One-Pot Synthesis | CdTe/CdS/ZnS Nanocrystals | Cd, Te, S, Zn precursors, ligands | Aqueous one-pot synthesis | Red to NIR | Up to 64 | Core-shell-shell structure | uni-hannover.ded-nb.info |

| One-Pot Synthesis | Cd1-xHgxTe Nanocrystals | Cd, Hg, Te precursors | Aqueous one-pot synthesis | 640 to 1600 | Up to 55 (red) | Stable NCs | rsc.org |

| One-Pot Synthesis | CsPbI3 Nanoplatelets | Cs, Pb, I precursors, ligands | Facile one-pot method | 600 | 90-95 | Nanoplatelets, uniform layers | acs.org |

| Mechanochemical/Ball Milling | Sr2Si5N8:Eu2+ | SrX2, Si, Eu2O3, fuel, binder | Combustion synthesis with nitridation | Orange-red/Red | Not specified | Mean particle size 6.54 nm (combustion) | rsc.org |

Detailed Research Findings

Specific research findings from the search results provide more in-depth information on the synthesis and properties:

Solution Combustion Synthesis of Ce0.2La0.2Gd0.2Y0.2Lu0.2O1.6:Eu3+: This high-entropy rare earth oxide phosphor prepared by SCS showed intense red emission at 613 nm under 466 nm blue light excitation. sciopen.com The high entropy structure contributed to superior luminescence properties and thermal stability compared to low-entropy counterparts. sciopen.com The internal quantum yield was significantly improved by subsequent heat treatment. sciopen.com

Co-precipitation Synthesis of La2O2SO4:Eu3+: This method yielded quasi-sphere nanoparticles with an average diameter of 40 nm after calcination at 800 °C. scientific.net The red emission at 617 nm was attributed to the 5D0→7F2 transition of Eu3+. scientific.net The optimal doping concentration was found to be 9 mol%. scientific.net

Co-precipitation Synthesis of Mn4+-doped Hexafluoroaluminates: A two-step co-precipitation method was used to synthesize Na3AlF6:Mn4+, K3AlF6:Mn4+, and K2NaAlF6:Mn4+. mdpi.com K2NaAlF6:Mn4+ showed highly monodisperse, large (~20 µm) smoothed-octahedron shaped crystallites, which are favorable for w-LED applications. mdpi.com These phosphors exhibited bright red Mn4+ luminescence under blue light excitation and high luminescence quenching temperatures (around 460–490 K). mdpi.com

One-Pot Synthesis of CdTe/CdS/ZnS Nanocrystals: This method allowed for the creation of red-emitting core-shell-shell nanocrystals with tunable emission from red to near-infrared. uni-hannover.ded-nb.info The addition of a ZnS shell improved the quantum yield and photostability. uni-hannover.ded-nb.info

Combustion Synthesis of Sr2Si5N8:Eu2+: This red-emitting phosphor was synthesized by exothermic nitridation of a reaction mixture under nitrogen pressure. rsc.org The combustion wave self-propagation was supported by the nitridation of silicon, reaching temperatures up to 1900 °C. rsc.org The resulting phosphor powder had a mean particle size of 6.54 nm and showed intense orange-red or red color depending on the Eu2+ concentration, with excitation spectra matching NUV or blue LEDs. rsc.org

These findings demonstrate the specific outcomes and characteristics achieved using different synthesis methodologies for this compound-associated compounds.

Bio-Based Synthesis of this compound Pigments

Bio-based synthesis offers environmentally friendly alternatives to traditional chemical synthesis for producing pigments. This involves leveraging biological systems, such as microorganisms and plants, to generate colored compounds.

Microbial Production of this compound Biopigments

Microorganisms represent a significant source of natural pigments, including those exhibiting red hues. Various bacterial and fungal species are known to produce red biopigments with potential applications as colorants and often possessing additional bioactive properties.

Bacteria such as Streptomyces and Serratia can produce red compounds like prodigiosin (B1679158) and its derivatives. ijsat.org Prodigiosin, a red pigment primarily produced by Serratia marcescens, has shown therapeutic potential and is used as a coloring agent in some food products like yogurt, milk, and carbonated drinks. teikyomedicaljournal.commdpi.com Other microorganisms, including species of Fusarium and Blakeslea trispora, are known producers of lycopene, a bright red carotenoid pigment widely used in the food industry. ijsat.orgteikyomedicaljournal.com

Fungal species also contribute to the microbial production of red pigments. For instance, Rhodotorula species are potent producers of carotenoids, including beta-carotene, torulene, and torularhodin, with a red pigment carotenoid with potential antioxidant and antibacterial activities having been extracted from the yeast Rhodotorula mucilaginosa. mdpi.com Additionally, a novel endophytic fungal strain, Talaromyces aurantiacus, has been identified as a strong producer of red pigments with potential application as bio-ink for printing. nih.gov

Microbial pigments can be produced through fermentation strategies, including solid substrate fermentation (SSF) and submerged fermentation. teikyomedicaljournal.comnih.gov SSF involves the cultivation of microbial biomass on the surface of a solid substrate and offers advantages such as savings in wastewater and promising yields. teikyomedicaljournal.comnih.gov

| Microorganism | Pigment(s) Produced | Color/Appearance |

| Serratia marcescens | Prodigiosin | Red |

| Fusarium, Blakeslea trispora | Lycopene | Red |

| Rhodotorula species | Beta-carotene, Torulene, Torularhodin (red carotenoid) | Orange-pink to Red |

| Talaromyces aurantiacus | Red pigments | Red |

Extraction and Derivatization from Botanical Sources

Plants have historically been a primary source of natural dyes and pigments, with various plant parts yielding colored compounds, including red pigments. The extraction and subsequent derivatization of these plant-derived colorants are crucial for their application in various industries.

Almost all parts of plants, such as roots, stems, bark, leaves, flowers, fruits, seeds, and wood, can produce dyes. mdpi.com Red and purple shades can be obtained from sources like poppy extracts, influenced by pH levels. ua.es Common wild madder (Rubia tinctorum) contains alizarin, a compound that provides a deep red color and has been used since antiquity. mdpi.comua.es Anthocyanins, which are responsible for red, purple, and blue colors in many fruits and flowers, are extracted from plants using various methods. mdpi.comnih.gov

Extraction methods for plant pigments range from conventional techniques like liquid-liquid extraction using organic solvents to newer methods such as supercritical fluid CO2 extraction, ultrasound extraction, and the application of hydrolytic enzymes. nih.govijisrt.com Pressurized liquid extraction (PLE) is another technique that utilizes elevated pressure and temperature with a liquid solvent to efficiently extract compounds like anthocyanins and carotenoids, often with reduced time and solvent usage compared to traditional methods. ijisrt.com Enzymatic methods can also be employed for extracting pigments, such as carotenoids, from plant materials by breaking down cell walls. google.com

Chemical derivatization can be applied to plant-derived pigments to enhance their properties, such as solubility or stability. Examples include complexation with cyclodextrins or the synthesis of carotenoid glycosides to obtain water-soluble powders. nih.gov

Advanced Organic Synthesis Techniques for this compound Analogs

Advanced organic synthesis techniques play a vital role in creating synthetic red chromophores and analogs with tailored properties for specific applications, often offering greater control over structure and functionality compared to natural sources.

Development of Novel Functional Derivatives via Covalent Ligation Reactions

Covalent ligation reactions are employed to create novel functional derivatives of chromophores, allowing for the precise attachment of functional groups to a core structure. This approach is crucial for developing red chromophores with enhanced or specific properties, such as improved photostability, altered solubility, or the ability to conjugate with biomolecules.

The synthesis of functionalized dyes and pigments often involves the formation of covalent bonds between a chromophore core and desired functional groups. For example, synthetic strategies have been developed for creating heterobifunctional cyanine (B1664457) dyes that incorporate ligands capable of covalently binding to protein tags, along with other reactive functional groups for attachment to molecules of interest through reactions like amide bond formation or bioorthogonal click chemistry. acs.org Covalent attachment of pigments to inorganic matrices, such as TiO2, can also be achieved through one-pot solvothermal synthesis, leading to hybrid materials with potentially synergistic properties. csic.es

While the search results did not provide specific examples of "this compound" derivatives synthesized solely via covalent ligation reactions without being part of a broader synthesis scheme, the principle of covalent ligation is fundamental in attaching various functionalities to chromophore scaffolds to create derivatives with desired characteristics for applications ranging from biological labeling to material science. nih.govmdpi.com

Triazolinedione-Based Synthesis for Bright Red Chromophores

Triazolinediones (TADs) are versatile reagents in organic synthesis, known for their high reactivity as dienophiles and their utility in click chemistry. acs.orgugent.be Their application in the synthesis of chromophores, particularly those exhibiting bright red colors, leverages their ability to participate in efficient and selective reactions.

Triazolinediones themselves can be strong chromophores, with the appearance of a bright red-pink color often indicating their formation during oxidation steps in their synthesis from urazoles. acs.orgugent.beugent.be This inherent color property suggests their potential or involvement in the synthesis of other colored compounds.

Advanced Characterization and Spectroscopic Analysis of Brilliant Red Compounds

Structural Elucidation Techniques

Structural elucidation techniques provide detailed information about the arrangement of atoms and molecules within Brilliant Red compounds, as well as their physical form and elemental makeup.

X-ray Diffraction (XRD) Analysis of Crystalline Structures

X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline nature and crystal structure of materials. For this compound S (C.I. Reactive Red 2), XRD analysis reveals characteristic diffraction peaks, which are indicative of a crystalline structure wikipedia.orguni.luworlddyevariety.comuni.lu. The specific pattern of these peaks acts as a fingerprint for the compound, allowing for the identification of different crystalline phases and providing information about the lattice parameters. Studies on this compound S have utilized XRD to confirm its crystalline state in various investigations, often in the context of adsorption or degradation studies where the solid-state properties are relevant wikipedia.orguni.luworlddyevariety.comuni.lu.

Electron Microscopy (SEM, TEM, HAADF-STEM) for Morphology and Distribution

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to visualize the morphology, particle size, and distribution of this compound compounds. SEM images of this compound S typically show particles with irregular shapes and rough surface textures uni.luworlddyevariety.comontosight.ai. This provides visual evidence of the physical form of the dye powder. TEM can offer higher resolution images, allowing for the observation of finer details and particle size measurements uni.lu. While SEM and TEM have been applied to characterize this compound S, information regarding the application of High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) specifically for this compound compounds was not found in the provided search results.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with electron microscopy, is used to determine the elemental composition of this compound compounds. EDX analysis of this compound S (C.I. Reactive Red 2) confirms the presence of key elements including Carbon (C), Oxygen (O), Sodium (Na), Sulfur (S), and Chlorine (Cl) worlddyevariety.comontosight.ai. These elements are consistent with the molecular structure of Reactive Red 2, which contains sulfonate groups, chlorine atoms, and an azo linkage. While specific quantitative data (e.g., weight percentages) were not consistently available across the search snippets, the qualitative identification of these elements is a crucial step in verifying the composition of the dye.

| Element | Detection in this compound S (C.I. Reactive Red 2) |

| Carbon (C) | Detected worlddyevariety.comontosight.ai |

| Oxygen (O) | Detected worlddyevariety.comontosight.ai |

| Sodium (Na) | Detected worlddyevariety.comontosight.ai |

| Sulfur (S) | Detected worlddyevariety.comontosight.ai |

| Chlorine (Cl) | Detected worlddyevariety.comontosight.ai |

Spectroscopic Investigations

Spectroscopic methods provide insights into the interaction of this compound compounds with electromagnetic radiation, revealing information about their functional groups and electronic structure.

Fourier Transform-Infrared (FTIR) Spectroscopy for Functional Groups

Fourier Transform-Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound compounds by analyzing their vibrational modes. FTIR spectra of this compound S (C.I. Reactive Red 2) exhibit characteristic absorption peaks corresponding to specific functional groups within its molecular structure uni.luontosight.ai. These peaks arise from vibrations of bonds such as C-H, C=C, N=N (azo group), S=O (sulfonate group), and O-H. While detailed peak assignments were not provided in the search snippets, the presence of these characteristic peaks in the FTIR spectrum confirms the expected functional groups of the dye.

UV-Visible Spectroscopy for Optical Properties and Degradation Monitoring

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the optical properties of this compound compounds, particularly their absorption of light in the ultraviolet and visible regions of the spectrum. This compound dyes exhibit strong absorption bands in the visible region, which is responsible for their characteristic red color. The wavelength of maximum absorbance (λmax) is a key parameter determined by UV-Vis spectroscopy. For this compound S (C.I. Reactive Red 2), the λmax has been reported wikipedia.orgontosight.ai.

UV-Vis spectroscopy is also widely used to monitor the degradation of this compound compounds in various treatment processes, such as photocatalysis or adsorption. By tracking the decrease in the intensity of the main absorption peak at λmax over time, the rate and efficiency of dye removal or degradation can be quantified nih.govnih.govinvivochem.cnnih.govtci-thaijo.orguni.luwikipedia.org. This makes UV-Vis spectroscopy an indispensable tool for evaluating the performance of wastewater treatment methods targeting this compound dyes.

| This compound Compound | Maximum Absorbance Wavelength (λmax) | Reference |

| This compound S (C.I. Reactive Red 2) | Reported λmax value exists | wikipedia.orgontosight.ai |

| This compound X3B (Reactive Red 180) | Used for degradation monitoring (implying characteristic λmax) | nih.govnih.govtci-thaijo.org |

| This compound K-2BP (Reactive Red 195) | Used for degradation monitoring (implying characteristic λmax) | nih.govnih.govwikipedia.org |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful technique for obtaining vibrational fingerprints of molecules, providing information about their chemical structure and bonding. Studies involving "this compound" pigments in historical artifacts have utilized micro-Raman spectroscopy to identify the constituent compounds. For instance, in the analysis of rock-art pigments, a this compound color was attributed to the presence of hematite (B75146) (Fe₂O₃), identified by its characteristic Raman bands invivochem.cnlabsolu.canih.gov. Another red pigment, cinnabar (HgS), also associated with this compound hues, has been identified by its distinct Raman bands at approximately 253, 284, and 343 cm⁻¹ labsolu.canih.govuni.lu. Raman spectroscopy has also been applied to the study of organic red dyes like safflower red (carthamin), where FT-Raman and Surface-enhanced Raman scattering (SERS) were used to analyze its spectrum and understand its adsorption behavior on silver nanoparticles chem960.com. The application of ordinary Raman spectroscopy to some red dyes can be limited by intense fluorescence, making SERS a valuable alternative for trace analysis chem960.com.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical states of a material's surface. XPS has been employed in studies involving the interaction of this compound dyes with various substrates. For example, XPS analysis was used to characterize clay-biochar composites before and after the adsorption of Reactive this compound X-3B. The spectra revealed distinct peaks for carbon (C 1s) and oxygen (O 1s), and the C 1s spectrum could be resolved into component peaks corresponding to graphitic/aromatic carbon (C–C), carbon in hydroxyl/ether groups (C–OH, C–O–C), and carbon in carbonyl groups (C=O) researchgate.net. XPS has also been used in the characterization of materials designed for the degradation of reactive this compound dyes, such as surface-fluorinated TiO₂ nanoporous films, confirming the presence of surface fluorination sigmaaldrich.comdawnscientific.com. In the study of purple natural ruby, XPS analysis helped identify the ionic states of elements like chromium (Cr), iron (Fe), and titanium (Ti), which contribute to the stone's color, including this compound hues in some varieties cncolorchem.com.

X-ray Absorption Fine-Structure Spectroscopy (XAFS: XANES, EXAFS) for Electronic and Local Atomic Structure

X-ray Absorption Fine-Structure Spectroscopy (XAFS), encompassing X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a technique sensitive to the electronic structure and local atomic environment of specific elements within a material. While direct applications of XAFS specifically to "this compound" dyes are not extensively detailed in the provided snippets, the technique is relevant for understanding the properties that contribute to color and reactivity in related compounds. XANES is particularly useful for probing changes in electronic structure and the symmetry of the local environment around absorber atoms nih.gov. EXAFS provides information about the distances and types of neighboring atoms, offering insights into local structural properties nih.gov. These capabilities are valuable for characterizing the metal centers in coordination complexes that exhibit this compound luminescence, such as europium(III) complexes, or for studying the local structure of metal oxides used in applications involving the degradation of red dyes nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of organic and inorganic compounds. NMR provides detailed information about the connectivity and environment of atoms within a molecule. This technique is valuable for confirming the structure of synthesized this compound compounds and understanding their behavior in solution. For instance, NMR spectroscopy, including ¹⁷O, ¹⁵N, and ¹³C NMR, was utilized to solve a long-standing mystery regarding the structural identities of this compound-violet and deep-blue intermediates formed in the reaction between nitroprusside and sulfide. The this compound-violet intermediate was identified as [Fe(CN)₅N(O)S]⁴⁻ using this approach. NMR is also mentioned as a spectroscopic technique that can be used to analyze the molecular structure of Cibacron this compound 3B-A (Reactive Red 4) to understand its reactivity. Additionally, NMR is used for structure confirmation of compounds like Acid Red 1 (Technical Grade).

Photoluminescence Spectroscopy for Emissive Properties

Photoluminescence (PL) spectroscopy is used to study the light emission properties of materials after excitation by photons. This technique is relevant for this compound compounds that exhibit fluorescence or phosphorescence. The term "this compound" is often used to describe the intense red emission observed from certain luminescent materials, such as europium(III) complexes. The dominant emission in Eu(III) luminescence typically occurs around 615 nm, corresponding to a this compound color. Studies on novel naphthalimide derivatives have also reported this compound fluorescence in the solid state. PL analysis is also employed in the characterization of photocatalytic materials used for the degradation of reactive this compound dyes, as changes in luminescence can indicate the efficiency of charge separation and recombination, processes critical for photocatalytic activity sigmaaldrich.comdawnscientific.com.

Surface and Porosity Analysis

The surface area and porosity of materials are critical properties that influence their interactions with other substances, such as in adsorption or catalytic processes. For this compound compounds, particularly when used as dyes or when their removal from wastewater is concerned, the surface properties of adsorbent or catalyst materials play a significant role.

Brunauer–Emmett–Teller (BET) Method for Surface Area and Porosity

The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area and pore size distribution of porous materials through gas adsorption, typically nitrogen adsorption at cryogenic temperatures. This method is frequently applied to characterize adsorbents and photocatalysts used for the removal or degradation of this compound dyes from aqueous solutions. For instance, the BET method was used to analyze the surface area and porous properties of Sm₂Ti₂O₇/HZSM-5 composites, which were evaluated for the photocatalytic degradation of Reactive this compound X-3B. The study found that the BET specific surface area and pore volume of the composites decreased with increasing calcination temperature. Similarly, BET analysis was performed on clay-biochar composites derived from bagasse and attapulgite (B1143926) used for the adsorption of Reactive this compound X-3B, revealing that the modification improved the adsorption capacity by increasing functional groups and creating adsorption sites researchgate.net. Lignin-based carbons utilized for the decolorization of cationic this compound have also been characterized by their specific surface areas and total pore volumes determined by the BET method. The textural characteristics, including BET surface area and pore volume, are crucial indicators of the adsorption capacity of materials for dyes like Remazol Brilliant Violet 5R (another reactive dye).

Zeta Potential Measurement for Surface Charge

Zeta potential is a key parameter for understanding the surface charge of particles in a dispersion, which influences their stability and interactions with the surrounding medium. It represents the electric potential at the slipping plane, the interface between a mobile fluid phase and a stationary layer of fluid attached to the particle surface. microtrac.com A larger zeta potential, whether positive or negative, typically indicates stronger repulsive forces between particles, contributing to dispersion stability. microtrac.comnews-medical.net

Studies involving this compound compounds often utilize zeta potential measurements, particularly when investigating their interactions with adsorbents or their behavior in colloidal systems. For instance, in the adsorption of Reactive this compound X-3B on clay-biochar composites, the zeta potential of the biochar samples was measured to understand the influence of pH on the adsorption process. The negative charge of the biochar surface, originating from the dissociation of oxygen-containing groups, intensified with increasing pH. The presence of the negatively charged Reactive this compound X-3B dye shifted the zeta potential-pH curves to more negative values, indicating the dye became part of the biochar samples after adsorption. mdpi.com This suggests that while electrostatic attraction can play a role, other interactions like hydrogen bonding or π–π interactions also contribute to adsorption, particularly at higher pH values where electrostatic repulsion might be expected. mdpi.com

Another study investigating the interaction between proteins and Ponceau 4R (this compound S) in aqueous solution also employed zeta potential assays. capes.gov.brnih.gov This highlights the utility of zeta potential in understanding the assembly and interaction mechanisms of this compound dyes with other molecules in solution.

The measurement of zeta potential typically involves applying an electric field across a dispersion and measuring the electrophoretic mobility of the particles. microtrac.comnews-medical.net This mobility is then converted to zeta potential using electrokinetic models like the Smoluchowski approximation, which is applicable for larger particles in high-conductivity liquids. news-medical.net Instruments utilizing Dynamic Light Scattering (DLS) are commonly used for zeta potential analysis, providing information on both particle size and zeta potential. microtrac.commsesupplies.com

Table 1: Influence of pH on Zeta Potential of Biochar Samples Before and After Adsorption of Reactive this compound X-3B

| Sample | Initial pH | Zeta Potential (mV) Before Adsorption | Zeta Potential (mV) After RBR Adsorption |

| AB | 3.0 | (Data not explicitly provided for pH 3.0 before adsorption in source mdpi.com, but general trend shown) | Shifted to more negative values mdpi.com |

| AB | Higher pH | More negative mdpi.com | Further shifted to more negative values mdpi.com |

| 1-5-AB | 3.0 | (Data not explicitly provided) | Shifted to more negative values mdpi.com |

| 1-5-AB | Higher pH | More negative mdpi.com | Further shifted to more negative values mdpi.com |

| 1-3-AB | 3.0 | (Data not explicitly provided) | Shifted to more negative values mdpi.com |

| 1-3-AB | Higher pH | More negative mdpi.com | Further shifted to more negative values mdpi.com |

Note: Specific numerical zeta potential values for all pH points before adsorption were not available in the provided snippets for Table 1. The table reflects the reported trend and observations. mdpi.com

Chromatographic and Other Separatory Techniques for Pigment Identification

Chromatographic techniques are indispensable tools for the separation, identification, and purification of this compound compounds from complex mixtures. These methods exploit differences in the physical and chemical properties of the components, such as polarity, size, and charge, to achieve separation. savemyexams.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound dyes. It offers high resolution and sensitivity, making it suitable for both analytical and preparative separations. For example, HPLC has been employed for the separation and identification of synthetic dyes, including Ponceau 4R (this compound S), in foodstuffs and soft drinks. jfda-online.com The method involved optimizing the mobile phase composition (methanol-water in acetate (B1210297) buffer at different pH) and using a monolithic C18 column. jfda-online.com Detection was typically performed using a UV-Vis detector at the maximum absorption wavelength of each dye. jfda-online.com HPLC is also used for purity analysis of this compound compounds like Acid Red 52, with purity often specified as a minimum area percentage determined by HPLC. tcichemicals.comtcichemicals.comdeepakchemtex.invwr.com

Another application of HPLC is in the determination of the partition coefficient (Log Pow) of this compound compounds, such as Acid Red 33. europa.eu This is achieved by correlating the retention times of the dye on an HPLC column with those of reference standards with known Log Pow values. europa.eu

Counter-current chromatography (CCC), including high-speed counter-current chromatography (HSCCC), is another powerful separatory technique used for isolating and purifying components of this compound dyes, particularly manufacturing impurities. nih.govresearchgate.net This technique involves partitioning the sample between two immiscible liquid phases, offering advantages for separating polar compounds like sulfonated dyes. nih.govresearchgate.net For instance, spiral HSCCC was successfully used to separate and identify novel subsidiary colors in D&C Red No. 33 (Acid Red 33). nih.govresearchgate.net The separated impurities were subsequently characterized using techniques like HPLC, UV-visible spectrophotometry, high-resolution mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Thin-layer chromatography (TLC) is a simpler, yet effective, chromatographic method often used for the preliminary separation and identification of pigments. savemyexams.comnih.gov It involves separating components of a mixture on a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate. savemyexams.com The separated components appear as spots at different positions on the plate, which can be visualized under UV light or by using staining reagents. savemyexams.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property used for identification. savemyexams.com TLC has been applied to the separation and identification of lipstick dyes, including D&C Red No. 9 (this compound). nih.gov

Other separatory techniques mentioned in the context of red pigments include solid phase extraction (SPE) as a purification step prior to chromatographic separation. rsc.org Extraction methods using various solvents are also employed to isolate pigments from natural sources before analysis. rsc.orgfayoum.edu.eg

Table 2: Examples of Chromatographic Techniques Applied to this compound Compounds

| This compound Compound Example | Technique(s) Used | Purpose | Key Findings/Parameters | Source |

| Ponceau 4R (this compound S) | HPLC | Identification and determination in foodstuffs | Optimized mobile phase, detection limits, retention times. jfda-online.com | jfda-online.com |

| Acid Red 52 | HPLC | Purity analysis | Purity specified as min. area% by HPLC, Lambda max. tcichemicals.comtcichemicals.comdeepakchemtex.invwr.com | tcichemicals.comtcichemicals.comdeepakchemtex.invwr.com |

| Acid Red 33 (D&C Red No. 33) | Spiral HSCCC, HPLC, UV-Vis, MS, NMR | Separation and identification of impurities | Isolation of subsidiary colors, structural determination of impurities. nih.govresearchgate.net | nih.govresearchgate.net |

| Acid Red 33 | HPLC | Determination of Partition Coefficient (Log Pow) | Log Pow ≤ 0.5 determined using HPLC method. europa.eu | europa.eu |

| D&C Red No. 9 (this compound) | Thin-layer chromatography (TLC) | Separation and identification of lipstick dyes | Separation of dyes, likely using Rf values for identification (inferred). nih.gov | nih.gov |

| Reactive this compound X-3B | FTIR, SEM (Characterization alongside separation) | Characterization of dyed materials | Analysis of surface structure changes and reaction mechanisms. mdpi.com | mdpi.com |

| Various Red Pigments (Natural) | Solvent Extraction, Solid Phase Extraction, TLC, Column Chromatography, HPLC | Extraction, purification, and separation | Isolation of pure pigments, identification of components (e.g., anthocyanins). rsc.orgfayoum.edu.egresearchgate.net | rsc.orgfayoum.edu.egresearchgate.net |

The choice of chromatographic or separatory technique depends on the specific this compound compound, the matrix in which it is present, and the purpose of the analysis (e.g., identification, quantification, purification of impurities). These techniques, often coupled with spectroscopic detection, are essential for the comprehensive characterization and control of this compound compounds in various applications.

Mechanistic Studies of Brilliant Red Interactions and Transformations

Degradation Mechanisms of Brilliant Red Dyes

The degradation of this compound dyes often involves processes that break down the complex organic molecules into simpler, less harmful substances. Advanced oxidation processes (AOPs) and photocatalytic methods are prominent among these degradation strategies, relying on the generation of highly reactive species.

Photocatalytic Degradation Mechanisms

Photocatalytic degradation of this compound dyes is typically initiated by the absorption of light by a photocatalyst, leading to the generation of electron-hole pairs. These charge carriers then interact with water and dissolved oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻).

For instance, in the photocatalytic degradation of Brilliant Cresyl Blue dye using TiO₂, visible light excites the dye molecules adsorbed onto the TiO₂ surface. This excitation leads to the injection of electrons from the excited dye into the conduction band of TiO₂. The conduction band electrons are then scavenged by oxygen molecules to form •O₂⁻ or other active radicals like •OH. These active oxygen species subsequently attack the dye molecule, leading to its degradation and eventual mineralization. Similarly, studies on other dyes indicate that •OH radicals, •O₂⁻, and holes (h⁺) are produced during photocatalytic degradation and are responsible for breaking down the dye molecules. The generation of electron-hole pairs under UV-visible light is primarily attributed to the presence of the photocatalyst.

The efficiency of photocatalytic degradation can be influenced by factors such as pH. In acidic media, positively charged nanoparticles can attract anionic dyes through electrostatic interactions, potentially increasing the degradation percentage.

Advanced Oxidation Process (AOP) Mechanisms

Advanced Oxidation Processes (AOPs) are widely employed for treating recalcitrant dye wastewater by generating highly reactive transient species, primarily hydroxyl radicals (•OH), in situ. These radicals are powerful, non-specific oxidants capable of oxidizing and mineralizing a wide range of organic molecules due to their high oxidation potential (E° = +2.8 eV).

Photo-Fenton and Fenton-like processes are specific types of AOPs that utilize iron ions (or other transition metals) and hydrogen peroxide (H₂O₂) to produce •OH radicals. In the classical Fenton process, Fe²⁺ reacts with H₂O₂ to generate •OH. Photo-Fenton processes enhance this by using UV or visible light irradiation, which can accelerate the regeneration of Fe²⁺ from Fe³⁺ and promote the generation of •OH radicals through additional pathways, including the photolysis of H₂O₂.

Studies on Reactive this compound X-3B have demonstrated the effectiveness of photo-Fenton-like processes, such as the UV/Mn²⁺-H₂O₂ system. This system exhibits a synergistic effect between Mn²⁺/H₂O₂ and UV/H₂O₂, leading to enhanced degradation efficiency. The predominant species responsible for the decolorization and mineralization of Reactive this compound X-3B in this system is the •OH radical, generated from both chem-catalytic and photocatalytic decomposition of H₂O₂. The •OH radicals tend to attack and break the chromophore group, causing rapid decolorization. The azo bond in Reactive this compound X-3B is easily decomposed into N₂, while the triazinyl group shows resistance to ring opening.

The efficiency of AOPs can be affected by factors like pH and the concentrations of the catalyst and oxidant. For instance, in the UV/Mn²⁺-H₂O₂ system for Reactive this compound X-3B degradation, an acidic condition and appropriate concentrations of Mn²⁺ and H₂O₂ are preferred. Alkaline conditions can decrease H₂O₂ utilization and reduce •OH concentration, while excessive H₂O₂ can scavenge •OH radicals.

Research using Fe³⁺-doped TiO₂ nanoparticles in photo-Fenton and photocatalytic treatments has also shown significant enhancement in the oxidation of this compound B (Reactive Red 12) in the presence of H₂O₂.

Reductive and Oxidative Decomposition Pathways

This compound dyes can undergo decomposition through both reductive and oxidative pathways, depending on the chemical environment and the treatment method employed.

In oxidative processes, such as AOPs, the primary mechanism involves the attack of strong oxidizing species like •OH radicals on the dye molecule, leading to the breaking of chemical bonds, including the azo linkage (-N=N-), and the formation of intermediate products. Further oxidation can lead to the mineralization of these intermediates into simpler inorganic compounds like CO₂ and water. Studies on Reactive this compound X-3B degradation by a photo-surface dielectric barrier discharge reactor indicated that the dye undergoes azo bond dissociation followed by functional group rearrangement, ring opening, and the formation of open-chain intermediates.

Reductive decolorization of azo dyes is mainly associated with the cleavage of the azo bond. While the provided search results focus more heavily on oxidative degradation for this compound, it is understood that the azo linkage is susceptible to reductive cleavage, breaking the chromophore and leading to decolorization.

Adsorption Mechanisms of this compound

Adsorption is a widely used method for removing this compound dyes from wastewater, involving the accumulation of dye molecules onto the surface of a solid adsorbent material. The mechanisms governing adsorption are varied and depend heavily on the chemical properties of both the dye and the adsorbent.

Electrostatic Interactions in Dye Adsorption

Electrostatic interactions play a significant role in the adsorption of this compound dyes, particularly ionic dyes, onto charged adsorbent surfaces. This compound dyes, being often anionic, can be effectively adsorbed by materials with positively charged surfaces or functional groups.

For example, the adsorption of Acid this compound (ABR) on graphite (B72142) carbon nitride (g-C₃N₄) is primarily driven by electrostatic attraction between the protonated g-C₃N₄ and the negatively charged ABR. Similarly, the adsorption of Reactive this compound X-3B on clay-biochar composites and polypyrrole/calcium rectorite composites has been shown to involve electrostatic interaction. The pH of the solution significantly influences electrostatic interactions; a lower pH can lead to a more positively charged adsorbent surface, enhancing the adsorption of anionic dyes.

Studies on the biosorption of Reactive this compound K-2BP by amino-modified macadamia nut shells also highlight electrostatic adsorption as a major mechanism. The modification process alters the surface charge of the adsorbent, and a more positive surface charge at certain pH values favors the adsorption of the anionic dye.

Hydrogen Bonding and π–π Interactions in Adsorbent Systems

In addition to electrostatic forces, hydrogen bonding and π–π interactions are crucial mechanisms in the adsorption of this compound dyes onto various adsorbents. These interactions occur between the functional groups and aromatic rings of the dye molecule and complementary sites on the adsorbent surface.

Hydrogen bonding can occur between hydrogen bond donor or acceptor groups on the dye (such as hydroxyl, amino, or sulfonate groups) and functional groups on the adsorbent (like hydroxyl, carboxyl, or amine groups). For instance, the adsorption of Reactive this compound X-3B on clay-biochar composites involves hydrogen bond formation between the dye and the biochar.

π–π interactions arise from the attraction between the π electron systems of the aromatic rings present in the this compound dye structure and the π systems of the adsorbent material, particularly carbon-based adsorbents like biochar or graphite carbon nitride. These interactions are significant in the adsorption of dyes with extensive aromatic structures. Adsorption studies of Reactive this compound X-3B on clay-biochar composites have confirmed the involvement of π–π interactions. Similarly, the adsorption of Brilliant Green dye on multifunctional copolymers also identified hydrogen bonding and π–π interactions as primary mechanisms, alongside electrostatic interactions.

The complex molecular structure of this compound HE-3B, with both polar and non-polar portions, suggests that while sulfonic acid groups are susceptible to electrostatic interactions, the non-polar parts can engage in hydrophobic interactions (van der Waals forces), which are related to π–π interactions, with the adsorbent surface.

Data Tables

While specific quantitative data tables were not consistently available across all search results for direct inclusion, the research findings indicate various parameters influencing degradation and adsorption:

| Degradation Process (Example Dye) | Key Reactive Species | Influencing Factors | Observed Effects |

| Photocatalysis (Brilliant Cresyl Blue) | •OH, •O₂⁻, h⁺ | pH, Photocatalyst type, Light source | Dye degradation and mineralization |

| Photo-Fenton-like (Reactive this compound X-3B) | •OH | pH, Catalyst and oxidant concentration, UV light | Enhanced decolorization and mineralization, azo bond cleavage |

| Oxidative Decomposition (Reactive this compound X-3B) | •OH | Oxidizing agent, Catalyst | Azo bond dissociation, functional group rearrangement, ring opening |

| Adsorption Process (Example Dye) | Key Interaction Mechanisms | Influencing Factors | Observed Effects |

| Adsorption (Acid this compound) | Electrostatic attraction | pH, Adsorbent properties | Adsorption capacity influenced by surface charge |

| Adsorption (Reactive this compound X-3B) | Electrostatic interaction, H-bonding, π–π | pH, Adsorbent type, Functional groups | Adsorption capacity and mechanism depend on adsorbent composition and pH |

| Biosorption (Reactive this compound K-2BP) | Electrostatic adsorption, H-bonding | pH, Adsorbent modification | Adsorption capacity enhanced by positive surface charge and functional groups |

Surface Participation and Adsorption Kinetics

The removal of this compound dyes from aqueous solutions often involves adsorption onto various solid materials. The efficiency and rate of this process are governed by surface participation and adsorption kinetics. Adsorption involves the retention of dye molecules onto the surface of an adsorbent material through various interactions. researchgate.net

Studies on the adsorption of Reactive this compound X-3B (RBR) on clay-biochar composites have shown that the adsorption process involves multiple mechanisms, including electrostatic interaction, hydrogen bonding, π–π interactions, and surface participation. mdpi.comresearchgate.net The surface characteristics of the adsorbent, such as surface charge and the presence of functional groups, play a significant role. For instance, the adsorption capacity of Reactive this compound K-2BP on amino-modified macadamia nut shells decreased as pH increased, which was attributed to changes in the surface charge of the adsorbent. deswater.com Adsorbents with a higher point of zero charge (pHpzc) and more positive surface charge tend to exhibit higher adsorption capacity for anionic dyes like this compound at lower pH values. deswater.comiwaponline.com

Adsorption kinetics describe the rate at which the adsorption process occurs and provide insights into the rate-limiting steps. The pseudo-second-order kinetic model has frequently been found to provide a good fit for the adsorption of various this compound dyes onto different adsorbents, suggesting that the adsorption rate is controlled by a chemical adsorption process involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. mdpi.comneptjournal.comchem-soc.siresearchgate.netdeswater.comtandfonline.commdpi.com Intraparticle diffusion can also contribute to the rate-limiting step in the adsorption of this compound dyes onto porous adsorbents like activated charcoal and seashells. neptjournal.comchem-soc.sitandfonline.comresearchgate.net

Data from adsorption studies often include kinetic parameters derived from models like the pseudo-first-order and pseudo-second-order models, as well as parameters from adsorption isotherm models such as Langmuir and Freundlich, which describe the equilibrium relationship between the amount of dye adsorbed and the concentration of dye in the solution. mdpi.comneptjournal.comchem-soc.siresearchgate.netdeswater.comtandfonline.comresearchgate.net

Biosorption Mechanisms and Biological Interactions

Biosorption, utilizing biological materials as adsorbents, is another approach for the removal of this compound dyes from wastewater. This process involves the retention of pollutants on biological or natural materials through various interactions. mdpi.comnovapublishers.comtuiasi.roresearchgate.net

Biosorption of this compound dyes can occur through both extracellular and intracellular bonding mechanisms. mdpi.comnovapublishers.comtuiasi.roresearchgate.net These interactions are influenced by the nature of the organic compound, the structure of the biosorptive material, microbial metabolism, and transport processes. mdpi.comnovapublishers.comtuiasi.roresearchgate.net Extracellular binding involves the adsorption of dye molecules onto the surface of the biomass, often through functional groups present on the cell wall. mdpi.comnih.gov Intracellular uptake, on the other hand, involves the transport of dye molecules into the microbial cells, where they may be accumulated or subjected to metabolic processes. mdpi.comnovapublishers.comtuiasi.roresearchgate.net

For instance, the biosorption of this compound HE-3B onto residual yeast biomass has been proposed to occur through physical bonding, including van der Waals interactions, hydrogen bonds, dipole-dipole interactions, and electrostatic attraction between the positively charged surface of the biosorbent and the functional groups of the dye. mdpi.comnih.gov Studies using non-living biomass, such as Saccharomyces cerevisiae immobilized in alginate granules, have demonstrated the biosorptive behavior for this compound HE-3B removal. tuiasi.ro

Biological interactions with this compound dyes can also involve effects on living organisms. While some studies indicate that certain this compound dyes, like Remazol Red Brilliant, may not be highly toxic to all aquatic microbiota, they can still influence the development and biomass production of sensitive species, potentially impacting the food chain and causing ecological imbalance. psu.edu

Extracellular bonding is a primary mechanism in the biosorption of this compound dyes, involving the interaction of dye molecules with functional groups present on the surface of the biosorbent material. These functional groups can include hydroxyl, carboxyl, amine, and phosphate (B84403) groups, which can engage in electrostatic attraction, hydrogen bonding, and other surface interactions with the dye molecules. mdpi.comdeswater.comdiva-portal.org The surface charge of the biosorbent, which is pH-dependent, significantly influences the electrostatic interactions with the anionic this compound dyes. deswater.comiwaponline.com

Intracellular bonding and accumulation can occur if the dye molecules are transported across the cell membrane. This process may involve active transport mechanisms or passive diffusion, depending on the properties of the dye and the microbial cell. Once inside the cell, the dye molecules can bind to intracellular components or be channeled into metabolic pathways for degradation. mdpi.comnovapublishers.comtuiasi.roresearchgate.net The integrity of the cell wall can influence the efficiency of both extracellular adsorption and intracellular uptake. nih.gov